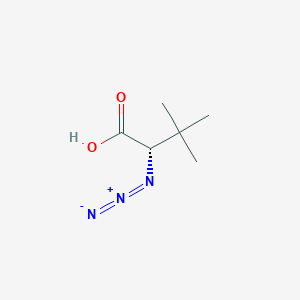![molecular formula C14H10N2O3S B2570295 (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 371233-49-7](/img/structure/B2570295.png)
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure containing a thiophene and a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines consists of a thiophene ring fused with a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thieno[2,3-d]pyrimidines, these properties can vary widely . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties for “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Thienopyrimidines and Isoquinolines : (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid derivatives have been used in the synthesis of thieno[2,3-d]pyrimidines and isoquinolines. For instance, specific derivatives have been transformed into thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione, using acetic anhydride in intramolecular acylation reactions (Zadorozhny et al., 2008).
Pharmaceutical and Biomedical Applications
Antimicrobial Activity : Some derivatives of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have shown potential in antimicrobial activities. These compounds, upon certain reactions, have produced pyrimidinones and triazinones, which have been tested for their efficacy against various microbes (Abdel-rahman et al., 2002).
Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their potential antitumor activities. Several of these derivatives showed promising results against human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Chemical and Dye Applications
- Synthesis of Fluorescent Compounds : Derivatives of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have been utilized in the synthesis of fluorescent compounds. These novel compounds have shown intense fluorescence characteristics in certain solutions, making them suitable for various applications in dyes and pigments (Ho & Yao, 2009).
Textile Industry Applications
- Dyeing of Polyester Fibers : Specific derivatives containing the thieno[2,3-d]pyrimidine-based chromophore have been applied to polyester fibers, creating a range of hues from greenish-yellow to orange. Their spectral characteristics and fastness properties have been studied, indicating their utility in the textile industry (Ho & Yao, 2013).
Zukünftige Richtungen
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . Future research could explore the properties and potential applications of new thieno[2,3-d]pyrimidine derivatives, including “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
Eigenschaften
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-12(18)7-16-8-15-13-10(14(16)19)6-11(20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYPPJIQRNDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)





![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)